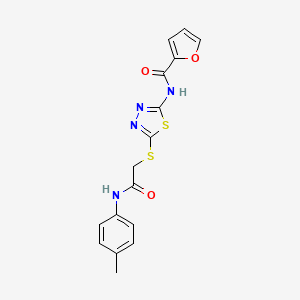

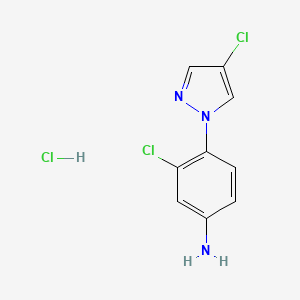

![molecular formula C20H21N5O3 B2929915 3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915930-82-4](/img/structure/B2929915.png)

3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a modified purine nucleoside . Purine nucleosides are key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They also act as chemical messengers supporting purinergic transmission throughout tissues and species .

Synthesis Analysis

The synthesis of similar purine nucleosides involves the conjugation of adenosine and guanosine fluorescent analogues at the C8 position with aryl/heteroaryl moieties either directly, or via alkenyl/alkynyl linkers . The cinnamyl part of the molecule could be derived from cinnamaldehyde, a phenylpropanoid that is naturally synthesized by the shikimate pathway .Molecular Structure Analysis

Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring . The cinnamyl group is likely attached to the purine base, possibly at one of the carbon atoms in the imidazole ring. The exact structure would need to be confirmed by spectroscopic analysis.Applications De Recherche Scientifique

Receptor Affinity and Pharmacological Evaluation

Research has highlighted compounds with the imidazo[2,1-f]purine-2,4-dione nucleus for their affinity towards serotoninergic and dopaminergic receptors, indicating potential applications in studying and treating neurological disorders. For instance, studies have found that substituents at the 7-position of the imidazo[2,1-f]purine system can significantly influence receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 serotonin receptors, as well as dopamine D2 receptors. These findings suggest a role for such compounds in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

Synthesis and Molecular Docking Studies

The synthesis of novel arylpiperazinylalkyl purine-2,4-diones and their molecular docking studies have provided insights into their potential therapeutic applications. Docking studies have shown that certain substitutions on the purine nucleus can be crucial for enhancing receptor affinity, offering pathways for designing more effective therapeutic agents (Zagórska et al., 2009).

Antiviral Activity

Compounds structurally similar to "3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been evaluated for their antiviral properties, especially against herpes, rhinovirus, and parainfluenza viruses. This research direction underscores the potential of such compounds in contributing to antiviral pharmacotherapy (Kim et al., 1978).

Adenosine Receptor Antagonism

Further studies have explored the role of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists. These findings highlight the therapeutic potential of such compounds in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2008).

Propriétés

IUPAC Name |

6-(2-hydroxyethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-14-13-25-16-17(21-19(25)23(14)11-12-26)22(2)20(28)24(18(16)27)10-6-9-15-7-4-3-5-8-15/h3-9,13,26H,10-12H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPZTIOMKGSUPG-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)

![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)